molecular formula C9H9N3OS B1361968 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 66297-54-9

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No. B1361968
CAS RN: 66297-54-9
M. Wt: 207.25 g/mol
InChI Key: QRAKHSMJURHRMO-UHFFFAOYSA-N
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Description

“4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol” is a compound containing the 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are characterised by multidirectional biological activity . This compound is a mercapto-substituted 1,2,4-triazole ligand and exhibits tautomerism in solution .

Scientific Research Applications

Cholinesterase Inhibitors

A study focused on the enzymatic potential of new triazoles, including derivatives of 4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, demonstrated their excellent inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds showed significant anti-proliferative activity, highlighting their potential in enzymatic inhibition and bioactivity (Arfan et al., 2018).

Synthesis and Structural Features

Research has been conducted on the synthesis of new compounds using this compound as a base component. These studies provide valuable insights into the structural features of these compounds, contributing to the understanding of their potential applications in various fields (Wurfer & Badea, 2021).

Corrosion Inhibition

Various derivatives of this compound have been studied for their effectiveness in inhibiting corrosion in different environments. These studies have shown promising results, indicating the potential use of these compounds in protecting materials like mild steel from corrosion (Yadav et al., 2013; Quraishi et al., 2003).

Antimicrobial Activities

The antimicrobial properties of 1,2,4-triazoles, including those related to this compound, have been explored. These compounds show significant activity against a range of microbial organisms, suggesting their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Antiproliferative Activity

Several studies have investigated the antiproliferative activity of triazole derivatives. This includes examining the effects of such compounds on various cell lines, offering insights into their potential therapeutic applications in cancer treatment (Narayana et al., 2010).

Future Directions

Given the multidirectional biological activity of compounds containing the 1,2,4-triazole ring , further investigations on this scaffold to harness its optimum antibacterial potential are suggested. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Biochemical Analysis

Biochemical Properties

4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as α-glucosidase, which is a key target for the treatment of Type 2 Diabetes Mellitus . Additionally, this compound exhibits strong binding interactions with bacterial proteins, contributing to its antimicrobial properties . The nature of these interactions often involves hydrogen bonding and dipole interactions, which enhance the compound’s biological activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting biochemical pathways . This compound also interacts with DNA and RNA, leading to changes in gene expression. The inhibition of enzyme activity and alteration of gene expression are key factors in the compound’s antimicrobial and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as enzyme inhibition and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound can also affect the levels of various metabolites, leading to changes in metabolic flux. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to specific organelles, such as the mitochondria and nucleus, where it interacts with key biomolecules . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its biological activity and therapeutic potential .

properties

IUPAC Name

4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-8-5-3-2-4-7(8)12-6-10-11-9(12)14/h2-6H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAKHSMJURHRMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368642
Record name 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

66297-54-9
Record name 4-(2-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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